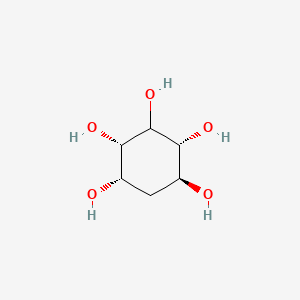

Viburnitol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

InChI Key |

IMPKVMRTXBRHRB-VSOAQEOCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O |

Synonyms |

(+)-allo-quercitol allo-quercitol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Deoxyinositols

De Novo Biosynthesis Pathways from Carbohydrate Precursors

De novo synthesis refers to the synthesis of complex molecules from simpler ones, such as sugars. wikipedia.org. The proposed biosynthesis of 5-deoxyinositol (quercitol) begins with the conversion of D-glucose to myo-inositol, a common cyclitol precursor wikipedia.orgwikiwand.com. Myo-inositol can then be converted into 5-deoxyinositol through a series of enzymatic steps wikipedia.org.

Enzymatic Cascades and Intermediate Compounds in Deoxyinositol Synthesis

The biosynthesis of 5-deoxyinositol from myo-inositol is proposed to occur in three steps. The initial step involves the oxidation of myo-inositol catalyzed by inositol (B14025) dehydrogenase (ID) to form scyllo-inosose wikipedia.org. This intermediate is then dehydrated to form a diketone wikipedia.org. The final step is a reduction of this diketone, which is thought to be catalyzed by one or more unidentified reductases or dehydrogenases, yielding 5-deoxyinositol wikipedia.org.

In the context of (-)-vibo-quercitol biosynthesis, which is a form of deoxyinositol, an in vitro synthetic enzymatic biosystem has been constructed using maltodextrin (B1146171) as a starting material. This system involves a cascade of five enzymes to produce (-)-vibo-quercitol nih.gov. Similarly, it has been proposed that quercitols can be biosynthesized from D-glucose via 2-deoxy-scyllo-inosose (B3429959) (DOI) researchgate.net.

Intermediate compounds in deoxyinositol synthesis pathways include myo-inositol, scyllo-inosose, and a diketone formed from the dehydration of scyllo-inosose wikipedia.org. For (-)-vibo-quercitol and scyllo-quercitol, 2-deoxy-scyllo-inosose is identified as a key intermediate nih.govresearchgate.net.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes are involved in the biosynthesis of deoxyinositols. In the proposed pathway from glucose, inositol 1-phosphate synthase (I1PS), an NAD+-dependent enzyme, catalyzes the conversion of D-glucose 6-phosphate to myo-inositol 1-phosphate, which is then hydrolyzed to myo-inositol wikipedia.org. Subsequently, inositol dehydrogenase (ID) is involved in the oxidation of myo-inositol to scyllo-inosose wikipedia.org.

For the synthesis of specific deoxyinositol stereoisomers, such as (-)-vibo-quercitol and scyllo-quercitol, specific dehydrogenases have been identified. A novel (-)-vibo-quercitol 1-dehydrogenase (also referred to as 2-deoxy-scyllo-inosose reductase) from Burkholderia terrae stereoselectively synthesizes (-)-vibo-quercitol from 2-deoxy-scyllo-inosose nih.govresearchgate.netnih.gov. Bacillus subtilis possesses a scyllo-inositol dehydrogenase (IolX) that can catalyze the reduction of 2-deoxy-scyllo-inosose to scyllo-quercitol nih.govnih.gov. These enzymes are NAD(P)H-dependent and show specificity for their respective substrates nih.gov.

Another crucial enzyme, particularly in the biosynthesis of aminocyclitol antibiotics containing 2-deoxystreptamine, is 2-deoxy-scyllo-inosose synthase (DOIS). This enzyme is responsible for the initial carbocycle formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate tandfonline.com.

Key biosynthetic enzymes identified include:

| Enzyme Name | Substrate(s) | Product(s) | Organism(s) Mentioned | Citation(s) |

| Inositol 1-phosphate synthase (I1PS) | D-glucose 6-phosphate | myo-inositol 1-phosphate | Not specified (general pathway) | wikipedia.org |

| Inositol dehydrogenase (ID) | myo-inositol | scyllo-inosose | Not specified (general pathway) | wikipedia.org |

| (-)-vibo-Quercitol 1-dehydrogenase (QUDH) | 2-deoxy-scyllo-inosose | (-)-vibo-quercitol | Burkholderia terrae | nih.govresearchgate.netnih.gov |

| scyllo-Inositol dehydrogenase (IolX) | 2-deoxy-scyllo-inosose | scyllo-quercitol | Bacillus subtilis | nih.govnih.gov |

| 2-deoxy-scyllo-inosose synthase (DOIS) | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose | Not specified (aminocyclitol biosynthesis) | tandfonline.com |

Catabolic Pathways and Degradation Mechanisms of Deoxyinositols

Deoxyinositols, like other organic compounds, can be subject to catabolism and degradation. While the biosynthesis pathways are relatively more studied, information on the specific catabolic routes for deoxyinositols is less extensive compared to myo-inositol. However, some insights can be drawn from studies on myo-inositol degradation, which can involve deoxy-inositol intermediates.

Microbial Deoxyinositol Catabolism: Model Systems and Enzymes

Microbial degradation of cyclitols, including inositols, has been observed in various microorganisms. Studies on myo-inositol catabolism in bacteria like Corynebacterium glutamicum and Klebsiella aerogenes (formerly Aerobacter aerogenes) have provided insights into potential degradation mechanisms that might involve deoxy-inositol intermediates asm.orgnih.gov.

In Corynebacterium glutamicum, myo-inositol catabolism may involve oxidative steps, epimerization, phosphorylation of a linear diketo-deoxy-inositol, cleavage, and further oxidation to yield acetyl-CoA and dihydroxyacetone-P asm.orgnih.gov. Genes annotated as iol genes are often clustered in bacteria capable of inositol metabolism, although functional studies on their enzyme activities are limited asm.orgnih.gov.

In Propionibacterium freudenreichii, the degradation of inositol involves several steps, including the transformation of 2-keto-inositol into 2,3-di-keto-4-deoxy inositol by 2-keto inositol dehydratase (encoded by iolE3) nih.gov. This deoxy intermediate is then transformed into 2-deoxy-5-keto gluconic acid by the product of the iolB gene nih.gov.

Model systems for studying microbial deoxyinositol catabolism include bacteria capable of utilizing cyclitols as carbon sources. Enzymes involved in these pathways can include dehydrogenases, dehydratases, and enzymes that cleave the inositol ring structure asm.orgnih.govnih.gov.

Substrate Transformation and End-Product Formation in Deoxyinositol Metabolism

In microbial catabolism, substrates are transformed through a series of enzymatic reactions, ultimately leading to the formation of end products pharmacologycanada.orgwikipedia.org. In the context of deoxyinositol metabolism, the specific transformations and end products depend on the microbial species and the specific deoxyinositol isomer being metabolized.

Based on the myo-inositol degradation pathway in Corynebacterium glutamicum, potential intermediates in deoxyinositol catabolism could include oxidized and dehydrated forms of deoxyinositols, leading to the eventual cleavage of the ring structure and entry into central metabolic pathways, such as glycolysis or the TCA cycle, yielding products like acetyl-CoA and dihydroxyacetone-P asm.orgnih.gov. In Propionibacterium freudenreichii, 2,3-di-keto-4-deoxy inositol is transformed into 2-deoxy-5-keto gluconic acid nih.gov.

Studies on the biotransformation of myo-inositol by Salmonella typhimurium indicated a three-step procedure involving oxidation to scylloinosose, dehydration, and reduction to three quercitols as final products researchgate.net. This suggests that some microorganisms can produce deoxyinositols as end products from myo-inositol metabolism, or that these compounds are intermediates in a more complete degradation.

Possible substrate transformations and intermediate/end products in deoxyinositol metabolism based on related pathways:

| Substrate/Intermediate | Enzyme(s) Involved | Product(s) | Organism(s) Mentioned | Citation(s) |

| myo-inositol | Inositol dehydrogenase | scyllo-inosose | Salmonella typhimurium | researchgate.net |

| scyllo-inosose | Dehydratase | Diketone | Not specified (general) | wikipedia.org |

| Diketone | Reductase(s)/Dehydrogenase(s) | 5-deoxyinositol | Not specified (general) | wikipedia.org |

| 2-keto-inositol | 2-keto inositol dehydratase (iolE3) | 2,3-di-keto-4-deoxy inositol | Propionibacterium freudenreichii | nih.gov |

| 2,3-di-keto-4-deoxy inositol | Product of iolB gene | 2-deoxy-5-keto gluconic acid | Propionibacterium freudenreichii | nih.gov |

| myo-inositol | Multiple enzymes | Acetyl-CoA, dihydroxyacetone-P | Corynebacterium glutamicum, K. aerogenes | asm.orgnih.gov |

Regulatory Mechanisms Governing Deoxyinositol Metabolism

The regulation of deoxyinositol metabolism is likely linked to the availability of carbon sources and the specific metabolic needs of the organism. Studies on myo-inositol utilization in Corynebacterium glutamicum have shown that the expression of genes related to myo-inositol catabolism is induced in the presence of myo-inositol asm.orgnih.gov. Whole-genome DNA microarray analysis revealed that a significant number of genes respond to myo-inositol utilization, with many located in gene clusters nih.gov. This suggests coordinated regulation of the enzymes and transporters involved in inositol uptake and metabolism nih.gov.

In Propionibacterium freudenreichii, the inositol and arabinose catabolic pathways were induced under conditions of nutritional shortage, indicating that these pathways are regulated in response to the availability of alternative carbon sources nih.gov. The expression of genes involved in inositol degradation, such as iolE3 and iolB, was found to be affected by the presence of inositol nih.gov.

While specific regulatory mechanisms solely focused on deoxyinositols are not extensively detailed in the provided search results, it can be inferred that their metabolism is subject to similar regulatory principles as other cyclitols, involving induction of catabolic genes in the presence of the substrate and potentially repression in the presence of preferred carbon sources like glucose. The regulation can occur at the transcriptional level, controlling the synthesis of the enzymes involved in the pathways nih.govnih.gov.

Enzymology and Biochemical Characterization of Deoxyinositol Interacting Enzymes

Enzyme Specificity and Substrate Promiscuity

Enzyme specificity refers to the preference of an enzyme for a particular substrate, while substrate promiscuity describes the ability of an enzyme to catalyze reactions with multiple structurally distinct substrates. washington.edunih.gov Many enzymes, including those involved in metabolism, can interact with multiple substrates or catalytic sites. nih.gov The preference for one substrate over another is termed selectivity. nih.gov

For enzymes that interact with deoxyinositol, understanding their specificity and promiscuity is vital. Short-chain dehydrogenases/reductases (SDRs), a prevalent enzyme family, exhibit diverse substrate specificities despite conserved catalytic residues and high structural similarity. nih.gov Studies on keto-reducing SDRs involved in sugar metabolism have primarily focused on conserved nucleotide cofactor binding and catalytic motifs, with less experimental validation of residues dictating substrate specificity. nih.gov However, research utilizing computational docking and molecular dynamics simulations has aimed to identify specific amino acid residues responsible for substrate recognition in microbial SDRs, enhancing the understanding of their specificity. nih.gov

In the context of deoxyinositol, enzymes involved in its biosynthesis or further metabolism may show specificity towards particular inositol (B14025) stereoisomers or related cyclitols. For instance, the proposed biosynthesis of 5-deoxyinositol from myo-inositol involves enzymes like inositol dehydrogenase. wikipedia.org The specificity of such enzymes towards different inositol derivatives would dictate the metabolic pathways available to deoxyinositol.

Substrate promiscuity is increasingly recognized as important for the evolution of new protein functions, biocatalyst engineering, and drug metabolism. washington.edu While traditionally enzymes were seen as highly specific, many are catalytically promiscuous. washington.edu A quantitative index of promiscuity has been defined to measure and compare this parameter. washington.edu Drug-metabolizing enzymes, such as certain cytochrome P450 isoforms and glutathione (B108866) S-transferases, have been shown to be highly promiscuous. washington.edu If enzymes involved in deoxyinositol metabolism also exhibit promiscuity, they could potentially interact with other cyclitols or related compounds, influencing various metabolic processes.

Kinetic Parameters and Mechanistic Insights into Deoxyinositol Transformations

Kinetic parameters, such as kcat and Km, are fundamental to understanding the efficiency and affinity of an enzyme for its substrate. The specificity constant, kcat/Km, is often used as a measure of enzyme specificity in in vitro systems. nih.gov However, predictions based solely on these parameters may not always align with observations from in vivo assays due to the complexity of the cellular environment, including protein-protein interactions, enzymatic conformational changes, and internal inhibition. nih.gov

Mechanistic insights reveal the step-by-step chemical transformations catalyzed by an enzyme. For enzymes acting on deoxyinositol, understanding the reaction mechanisms is crucial. The biosynthesis of 5-deoxyinositol from myo-inositol involves oxidation, dehydration, and reduction steps, each catalyzed by specific enzymes. wikipedia.org Detailed kinetic and mechanistic studies of these enzymes would elucidate the precise chemical reactions involved and the factors influencing their rates.

While the provided search results touch upon kinetic parameters and mechanistic studies in general enzymatic contexts nih.govwisc.edu, result biorxiv.org discusses how structural evolution depends on an enzyme's reaction mechanism. However, specific kinetic parameters or detailed mechanistic insights directly related to deoxyinositol transformations were not explicitly detailed in the provided snippets for this section. Further research specifically focused on the enzymes metabolizing deoxyinositol would be required to obtain this detailed information.

Structural Biology of Deoxyinositol-Metabolizing Enzymes

Structural biology, particularly techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), provides atomic-level details of enzyme structures, which are essential for understanding their function, specificity, and mechanisms. ipbs.fr Structures of enzymes can reveal the architecture of the active site, substrate binding pockets, and conformational changes that occur during catalysis.

Cytochrome P450 enzymes, which are involved in the metabolism of a wide range of chemicals including steroids and drugs, have been extensively studied using structural biology. nih.govmdpi.com Structures of P450s have provided insights into their substrate specificity and mechanisms. nih.gov For example, the structure of human P450 7A1, involved in bile acid metabolism, showed a rigid active site consistent with its high specificity. nih.gov

Structural studies on other enzyme families, such as acyl-CoA dehydrogenases, have also elucidated mechanisms of substrate specificity. news-medical.net For instance, cryo-EM structures of isovaleryl-CoA dehydrogenase (IVD) revealed a unique substrate channel that selectively recognizes short-branched chain substrates, with specific residues forming a "bottleneck effect" that excludes longer chains. news-medical.net Structural comparisons with related enzymes highlighted key differences in active pocket residues that dictate substrate selectivity. news-medical.net

Applying structural biology techniques to enzymes involved in deoxyinositol metabolism would provide valuable insights into how these enzymes recognize and transform deoxyinositol. While the provided snippets discuss structural biology in the context of other enzymes ipbs.frnih.govmdpi.comnews-medical.net, specific structural information for enzymes directly metabolizing deoxyinositol was not found. Such studies would be crucial for understanding the molecular basis of their interaction with deoxyinositol and its derivatives.

Chemical Synthesis and Derivatization Strategies for Deoxyinositols

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex molecules like deoxyinositols, leveraging the high selectivity of enzymes for key transformations. This approach combines the flexibility of chemical synthesis with the regio- and stereoselectivity of biocatalysts.

A notable example involves the use of dioxygenase enzymes. The controlled microbial oxidation of benzene derivatives using mutant strains of Pseudomonas putida can produce cyclohexadienediols with complete stereospecificity. These chiral diols serve as versatile starting materials for the synthesis of various inositol (B14025) derivatives, including deoxyinositols. This enzymatic step early in the synthetic route establishes the core stereochemistry, which is then elaborated through chemical transformations.

Another chemoenzymatic approach utilizes lipases for kinetic resolution of racemic intermediates. For instance, a racemic alcohol precursor to a deoxyinositol can be selectively acylated by a lipase, such as immobilized lipase from Burkholderia cepacia, to yield an enantiomerically enriched ester and the unreacted alcohol. This allows for the separation of enantiomers, which can then be carried forward to the target deoxyinositol isomer.

Alcohol dehydrogenases (ADHs) are also employed for the stereoselective reduction of ketone precursors. The reduction of a prochiral ketone can yield a chiral alcohol with high enantiomeric excess, a key intermediate in the synthesis of optically pure deoxyinositols. For example, ADHs from organisms like Lactobacillus kefir have been used to produce chiral alcohols that are precursors for more complex molecules.

| Enzyme Class | Application in Deoxyinositol Synthesis | Example |

| Dioxygenases | Stereospecific dihydroxylation of arenes | Pseudomonas putida dioxygenase for cyclohexadienediol synthesis |

| Lipases | Kinetic resolution of racemic alcohols/esters | Immobilized Burkholderia cepacia lipase for selective acylation |

| Alcohol Dehydrogenases | Stereoselective reduction of ketones | Lactobacillus kefir ADH for chiral alcohol synthesis |

Stereoselective Synthesis of Defined Deoxyinositol Isomers

The biological activity of deoxyinositols is highly dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing specific isomers for biological evaluation.

One common strategy for achieving stereoselectivity is to start from a chiral precursor with defined stereochemistry. For instance, the synthesis of aminoinositols and diaminoinositols can be achieved from conduritol B epoxide. nih.gov The regio- and stereocontrolled opening of the epoxide ring with an azide nucleophile leads to the formation of a trans-azido alcohol. nih.gov Subsequent chemical manipulations, with strict control over reaction conditions to prevent epimerization, allow for the synthesis of various cis and trans aminoinositol isomers. nih.gov

Another approach involves the use of chiral resolving agents to separate diastereomeric intermediates. For example, in the synthesis of fluorinated deoxyinositol analogues, a racemic intermediate can be reacted with a chiral auxiliary, such as a (-)-camphanate ester, to form diastereomers that can be separated by chromatography. mdpi.com After separation, the chiral auxiliary is removed to yield the enantiomerically pure deoxyinositol derivatives. mdpi.com

Furthermore, substrate-controlled diastereoselective reactions are employed to introduce new stereocenters with a high degree of control. The choice of reagents and reaction conditions can influence the facial selectivity of reactions such as epoxidations, dihydroxylations, and reductions, leading to the desired deoxyinositol isomer.

| Starting Material | Key Stereoselective Step | Target Deoxyinositol Isomer |

| Conduritol B epoxide | Regio- and stereocontrolled azidolysis | Aminoinositols and diaminoinositols nih.gov |

| Racemic protected deoxyinositol | Formation and separation of diastereomeric esters | Enantiomerically pure fluorinated deoxyinositols mdpi.com |

| p-Benzoquinone | Enzymatic resolution of an intermediate | Various inositol isomers |

Functionalization and Analog Design for Research Probes

To investigate the biological functions of deoxyinositols and their phosphorylated derivatives, researchers require chemical tools such as research probes. These probes are deoxyinositol analogues that have been functionalized with reporter groups (e.g., fluorescent tags, biotin) or reactive groups for cross-linking to interacting proteins.

A common strategy for the functionalization of deoxyinositols is the introduction of a "bioorthogonal" chemical handle, such as an azide or an alkyne group. These groups are chemically inert in biological systems but can be selectively reacted with a complementary functional group on a reporter molecule through click chemistry. For example, the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol allows for the subsequent attachment of various probes to study lipid signaling. nih.gov

The design of these probes often involves the strategic placement of the functional group to minimize perturbation of the molecule's biological activity. The functionalization can be introduced at various positions on the inositol ring, depending on the specific research question. For instance, in the synthesis of clickable glycosylphosphatidylinositol (GPI) anchors, the functional group can be incorporated into the glycan chain or the inositol ring.

Another approach is to synthesize analogues with an extended arm that can be attached to a photoactivatable group. This creates an affinity probe that can be used to identify binding partners through photoaffinity labeling. The synthesis of α-trinositol analogues with a functionalizable arm from D-(-)-quinic acid is an example of this strategy.

| Functional Group | Purpose | Example Application |

| Azide | Bioorthogonal handle for click chemistry | Labeling of 6-azido-6-deoxy-phosphatidylinositol with fluorescent probes nih.gov |

| Alkyne | Bioorthogonal handle for click chemistry | Probing interactions of clickable GPI anchors |

| Photoactivatable group | Covalent cross-linking to binding partners | Photoaffinity labeling to identify protein targets |

Synthesis of Phosphorylated and Glycosylated Deoxyinositol Derivatives

Many of the biological functions of inositols are mediated by their phosphorylated and glycosylated forms. The synthesis of these derivatives is a key area of research, enabling the study of signaling pathways and other cellular processes.

The synthesis of phosphorylated deoxyinositols often involves the use of phosphoramidite chemistry. A protected deoxyinositol with one or more free hydroxyl groups is reacted with a phosphoramidite reagent in the presence of an activator, followed by oxidation of the resulting phosphite triester to a phosphate (B84403) triester. Subsequent deprotection yields the desired phosphorylated deoxyinositol. This method has been used to synthesize fluorinated analogues of inositol 1,4,5-trisphosphate. mdpi.com

The synthesis of glycosylated deoxyinositols typically involves the coupling of a protected deoxyinositol acceptor with a glycosyl donor. The stereochemical outcome of the glycosylation reaction is a critical consideration and can be influenced by the nature of the glycosyl donor, the protecting groups, and the reaction conditions. Chemoenzymatic routes have also been developed for the synthesis of glycosyl-deoxyinositol derivatives. researchgate.net For example, a deoxyconduritol derivative can be glycosylated in a key step of the synthesis. researchgate.net

Furthermore, enzymatic methods can be employed for the synthesis of glycosylated inositols. For instance, cyclodextrin glucanotransferase can be used to transfer a sugar moiety from dextrin to inositol, generating a glycosylated inositol derivative.

| Derivative Type | Synthetic Strategy | Key Reagents/Enzymes |

| Phosphorylated | Phosphoramidite chemistry | Phosphoramidites, tetrazole (activator) |

| Glycosylated | Chemical glycosylation | Glycosyl donors (e.g., trichloroacetimidates), TMSOTf (promoter) researchgate.net |

| Glycosylated | Chemoenzymatic glycosylation | Glycosyltransferases, cyclodextrin glucanotransferase |

Biological Roles and Molecular Mechanisms of Deoxyinositols

Involvement in Intracellular Signaling Cascades

Deoxyinositols and their derivatives play a role in intracellular signaling, impacting several critical pathways that govern cellular responses to stimuli. capes.gov.brresearchgate.netnih.gov Their structural similarity to inositols allows them to potentially interact with enzymes and receptors within these cascades. researchgate.netcam.ac.uk

Modulation of Phosphoinositide Signaling Pathways

Phosphoinositides are a class of lipids crucial for various cellular functions, including signal transduction. mdpi.com The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which act as second messengers. cam.ac.ukctdbase.orgcardiff.ac.uk Deoxyinositol derivatives, particularly deoxy-inositol phosphates, have been investigated for their ability to modulate this pathway. For example, 6-deoxy-inositol phosphates have shown tight binding to the Ins-P3 receptor, suggesting they can influence intracellular signaling mediated by IP3. capes.gov.br Studies on 3-deoxy-3-fluoro-myo-inositol have indicated its uptake by cells and incorporation into cellular phospholipids (B1166683), potentially acting as an antimetabolite in phosphatidylinositol signaling pathways. researchgate.net Furthermore, 3-deoxy-phosphatidylinositol derivatives have been identified as potential inhibitors of PTEN, an enzyme that counteracts PI3K signaling by dephosphorylating phosphatidylinositol 3,4,5-triphosphate [PI(3,4,5)P3]. nih.gov This suggests a role for certain deoxyinositol derivatives in influencing the balance of phosphoinositide signaling crucial for processes like cell survival and proliferation. nih.gov However, it has also been noted that deoxyinositol phosphatidylinositol is not a substrate for human PI-PLC, indicating specificity in the interactions between deoxyinositol derivatives and components of the phosphoinositide pathway. cam.ac.uk

Regulation of Intracellular Calcium Homeostasis

Intracellular calcium is a vital second messenger involved in numerous cellular processes. The release of calcium from intracellular stores, primarily the endoplasmic reticulum, is often triggered by the binding of IP3 to its receptor (InsP3R). ctdbase.orgnih.gov Deoxyinositol derivatives have been explored for their effects on intracellular calcium regulation. For instance, 6-deoxy-inositol-(1,4,5)P3 has been shown to release intracellular Ca2+ in studies involving cells overexpressing type-1 InsP3R, although a maximally effective concentration released a smaller proportion of calcium compared to IP3. researchgate.net Inositol trisphosphorothioates, including D-6-deoxy inositol 1,4,5-trisphosphorothioate, have been identified as competitive antagonists of the InsP3R, although they exhibit very low efficacy as partial agonists. nih.govbath.ac.uk This suggests that modifications to the inositol structure, such as deoxygenation, can alter the interaction with the InsP3R and consequently impact calcium mobilization.

Crosstalk with Other Cellular Signaling Networks

Cellular signaling is a complex network involving intricate interactions between different pathways. nih.govnih.govplos.org Crosstalk allows cells to integrate multiple signals and produce appropriate responses. nih.govplos.org While direct evidence specifically detailing the crosstalk of deoxyinositols with other major signaling networks is still an area of research, their involvement in modulating phosphoinositide and calcium signaling suggests potential indirect interactions. Phosphoinositide signaling and intracellular calcium are known to intersect with numerous other pathways, including those regulating cell growth, proliferation, and membrane dynamics. nih.govplos.orgnih.gov For example, calcium signaling can influence the activity of protein kinase C, which is also activated by DAG, a product of PIP2 hydrolysis. ctdbase.orgcardiff.ac.uk The modulation of these key components by deoxyinositol derivatives could indirectly affect downstream signaling cascades and cellular outcomes. Research into the broader roles of inositols and their derivatives in cellular communication highlights the potential for complex interplay with diverse signaling networks. nih.govnih.gov

Role in Fundamental Cellular Processes

Beyond direct signaling modulation, deoxyinositols may also influence fundamental cellular processes essential for cell function and viability.

Influence on Membrane Dynamics and Vesicular Trafficking

Membrane dynamics and vesicular trafficking are critical for processes such as nutrient uptake, protein sorting, and cell communication. Phosphoinositides are known to play a fundamental part in controlling membrane-cytosol interfaces and regulating membrane traffic. nih.gov Given the structural relationship between deoxyinositols and inositols, it is plausible that deoxyinositol-containing lipids or phosphorylated derivatives could influence membrane properties and the machinery involved in vesicular transport. While specific research on deoxyinositols' direct impact on these processes is less extensive than for canonical phosphoinositides, studies on inositol derivatives in general have highlighted their roles in membrane trafficking. nih.govnih.gov The incorporation of modified inositol units, such as deoxyinositols, into phospholipids could potentially alter membrane fluidity, curvature, or the recruitment of proteins involved in vesicle formation and fusion.

Contribution to Cellular Growth and Proliferation Regulation

Cellular growth and proliferation are tightly regulated processes crucial for development and tissue homeostasis. davidmoore.org.ukclinicalpub.comnih.gov Dysregulation of these processes can lead to various pathologies, including cancer. researchgate.netclinicalpub.comnih.gov Some research suggests a link between deoxyinositol derivatives and the regulation of cell growth and proliferation. For instance, 3-deoxy-3-azido-myo-inositol has been reported to exhibit potent growth-inhibitory effects on certain transformed cell lines. researchgate.net This effect was antagonized by myo-inositol, suggesting a competitive interaction related to inositol metabolism or signaling. researchgate.net The potential for deoxyinositol derivatives to act as antimetabolites in phosphatidylinositol signaling pathways, which are often upregulated in transformed cells, could contribute to their growth-inhibitory effects. researchgate.net Additionally, the influence of deoxyinositols on intracellular calcium homeostasis and phosphoinositide signaling, both of which are implicated in cell cycle progression and proliferation, further supports a potential role in regulating these fundamental cellular processes. nih.govclinicalpub.com

Participation in Cellular Stress Response Mechanisms

Deoxyinositols and their derivatives are implicated in cellular stress response mechanisms, particularly in plants. Plant specialized metabolites, which include cyclitols like deoxyinositols, play essential roles in adaptation to environmental stressors such as drought, heat, and cold mdpi.comfrontiersin.org. These compounds can help plants mitigate damage from stress by modulating metabolic pathways and gene expression frontiersin.org. While the precise mechanisms by which deoxyinositols function in stress response are still being elucidated, their presence as plant secondary metabolites suggests a protective role against unfavorable environmental conditions mdpi.comfrontiersin.org.

Molecular Interactions with Biological Macromolecules

Deoxyinositol derivatives engage in molecular interactions with various biological macromolecules, including enzymes and proteins, influencing their activity and conformation.

Deoxyinositol Derivatives as Enzyme Modulators

Deoxyinositol derivatives can act as modulators of enzyme activity. Enzyme modulators are compounds that influence the rate of enzyme-catalyzed biochemical reactions, either by enhancing or inhibiting their activity patsnap.com. This modulation can occur through various mechanisms, including binding to the enzyme's active site or to allosteric sites frontiersin.org. While specific examples of deoxyinositol derivatives directly modulating enzymes were not extensively detailed in the search results, the broader context of cyclitols and their derivatives as biologically active molecules suggests potential roles in enzyme regulation frontiersin.orgciteab.com. Metabolites, in general, can act as substrates, products, or allosteric regulators of cellular enzymes, thereby mediating cell signaling and regulating cellular function frontiersin.org. The structural similarity of deoxyinositols to inositols, which are involved in various signaling pathways and metabolic processes regulated by enzymes, further supports their potential as enzyme modulators.

Diverse Physiological Functions Across Organisms

Deoxyinositols exhibit diverse physiological functions across different organisms, including microbes and plants.

Microbial Physiology and Virulence Mechanisms

Deoxyinositol-containing compounds play roles in microbial physiology and can be involved in virulence mechanisms. For instance, mycothiol (B1677580), a low-molecular-weight thiol produced by actinomycetes, is a conjugate of cysteine, myo-inositol, and N-acetylglucosamine nih.gov. A desacetylated form, 1D-myo-inositol 2-(L-cysteinylamino)-2-deoxy-alpha-D-glucopyranoside, is also known nih.gov. Mycothiol is involved in maintaining redox homeostasis and detoxification in these bacteria, contributing to their survival under stress conditions and potentially influencing their interaction with host organisms nih.gov. While the direct role of simple deoxyinositols in microbial virulence requires further investigation, the presence of deoxyinositol moieties in microbial metabolites like mycothiol highlights their significance in microbial biochemistry and adaptation.

Plant Metabolism and Environmental Adaptation

Deoxyinositols are relevant to plant metabolism and environmental adaptation. As components of plant secondary metabolites, they contribute to the plant's defense mechanisms against biotic and abiotic stresses mdpi.comfrontiersin.org. Plants synthesize a wide array of specialized metabolites that are not directly involved in primary growth and development but are crucial for survival in challenging environments frontiersin.orgnih.gov. These metabolites, including cyclitols like quercitol (5-deoxy-myo-inositol), can help plants cope with drought, salinity, temperature extremes, and herbivory mdpi.comfrontiersin.org. The biosynthesis and accumulation of these compounds are often regulated in response to environmental cues, enabling plants to adapt to changing conditions nih.gov. The role of deoxyinositols in plant adaptation is an active area of research, focusing on their specific metabolic pathways and their contributions to stress tolerance.

Role as Osmoprotectants and Compatible Solutes

Deoxyinositols, particularly 5-deoxyinositol (also known as quercitol), function as compatible solutes and osmoprotectants in various organisms, most notably in plants, contributing to their tolerance against environmental stresses such as drought and high salinity. Compatible solutes are low-molecular-mass organic compounds that can accumulate to high concentrations within cells without disrupting cellular metabolism or enzyme function. nih.govfrontiersin.org They play a crucial role in maintaining cell turgor and protecting cellular components under osmotic stress. nih.govnih.gov

Research findings indicate that deoxyinositol acts as a powerful osmolyte, aiding in drought stress tolerance in plants. phcogj.com For instance, quercitol has been identified in Leptadenia reticulata, where it is suggested to work as a powerful osmolyte and contribute to drought stress tolerance. phcogj.com The accumulation of compatible solutes like deoxyinositol helps to balance the osmotic potential between the cell interior and exterior, counteracting water loss and preventing dehydration of the cytoplasm. nih.govfrontiersin.org

The accumulation of compatible solutes is an adaptive strategy observed across different kingdoms, including Bacteria, Archaea, and Eukarya, reflecting fundamental constraints on the types of solutes that are compatible with macromolecular and cellular functions. nih.gov In plants, the accumulation of inositol derivatives, including methyl-inositol and deoxy-inositol derivatives, is a known response to stress conditions such as drought, environmental salinity, or overheating. researchgate.net These molecules contribute to protective effects such as protein stabilization, osmotic compensation, and potentially the supercooling of tissue water. researchgate.net

While other compatible solutes like glycine (B1666218) betaine, proline, and trehalose (B1683222) are also well-documented for their roles in osmotic stress tolerance in both plants and bacteria nih.govnih.govacademicjournals.orgresearchgate.net, deoxyinositol represents another class of these protective molecules found in nature. The synthesis and accumulation of compatible solutes in plants are regulated in response to abiotic environmental factors like salinity and drought. academicjournals.org

Detailed research findings highlight the presence of quercitol in specific plant tissues. For example, in Leptadenia reticulata, quercitol was detected in root extracts. phcogj.com

| Compound Name | Source Organism | Suggested Role | Reference |

| Quercitol | Leptadenia reticulata | Osmolyte, Drought Tolerance | phcogj.com |

| Deoxy-inositol | Stressed Eukaryotes | Compatible Solute | researchgate.net |

The mechanisms by which deoxyinositols exert their osmoprotective effects are similar to those of other compatible solutes, involving the maintenance of cell volume and the protection of cellular macromolecules from damage caused by high solute concentrations and dehydration. nih.govnih.gov

Advanced Analytical Methodologies in Deoxyinositol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating deoxyinositol from other compounds in a mixture, allowing for its subsequent detection and quantification. Both liquid and gas chromatography have been successfully applied in deoxyinositol research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of polar and non-volatile compounds like deoxyinositol. It offers high resolution and sensitivity for the separation and quantification of various inositol (B14025) isomers and their derivatives. HPLC coupled with refractive index detection or mass spectrometry is commonly employed.

In studies involving the biosynthesis of 2-deoxy-scyllo-inosose (B3429959), an intermediate in the biosynthesis of 2-deoxystreptamine, HPLC has been used to monitor reaction products. tandfonline.com For instance, reaction products converted to O-(4-nitrobenzyl)oxime derivatives were analyzed by HPLC with UV absorbance monitoring at 262 nm. tandfonline.com

HPLC has also been utilized for the determination of myo-inositol in infant formulas, and analogous methods can be applied to deoxyinositol analysis. nih.gov The development of rapid and simple analytical methods using HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is valuable for the quantification of inositols in complex matrices. nih.gov

Furthermore, HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) can be suitable for detecting deoxyinositol, as these detectors are responsive to non-chromophoric compounds. helixchrom.com

Gas Chromatography (GC)

Gas chromatography is particularly useful for the analysis of volatile or easily derivatizable compounds. For the analysis of cyclitols, including deoxyinositols, GC is often performed after derivatization to increase their volatility. researchgate.netreading.ac.uk Trimethylsilyl (TMS) derivatization is a common approach for preparing deoxyinositols for GC analysis. reading.ac.uk

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of deoxyinositols in various samples, such as oak wood and honey. researchgate.netreading.ac.uk This technique has been used to study the cyclic polyalcohol composition of wood samples, where oak wood was characterized by its richness in deoxyinositols, especially proto-quercitol. researchgate.net

Quantitative GC-MS analysis has also been developed for compounds like 2'-deoxyinosine (B131508) in tissue DNA, demonstrating the capability of GC-MS for the precise measurement of deoxyinositol-related structures. nih.gov The method often involves sample preparation steps like enzymatic digestion and HPLC prepurification before GC-MS analysis. nih.gov

GC-MS analysis parameters, such as oven temperature programs, injector temperature, and carrier gas flow rate, are optimized to achieve the best separation and detection of the target analytes. doi.orgphcogj.com

Mass Spectrometry-Based Approaches for Detection and Structural Analysis

Mass spectrometry (MS) provides crucial information about the mass-to-charge ratio of ions, enabling the identification and structural analysis of deoxyinositol and its derivatives. When coupled with chromatographic techniques, MS becomes an even more powerful tool.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the analysis of complex samples. It combines the separation power of LC with the fragmentation capabilities of tandem MS, allowing for the identification and quantification of target compounds even in the presence of interfering substances. creative-proteomics.com

LC-MS/MS has been applied in the analysis of various compounds, including mycotoxins and inositols. nih.govnih.gov For deoxyinositol research, LC-MS/MS can be used to detect and quantify specific deoxyinositol isomers or derivatives in biological extracts or food samples. The technique involves the ionization of analytes, followed by fragmentation in the mass spectrometer and detection of specific fragment ions. creative-proteomics.com Multiple Reaction Monitoring (MRM) is a common mode used in LC-MS/MS for targeted quantitative analysis, offering high accuracy and resistance to matrix effects. creative-proteomics.com

Studies have utilized LC-MS/MS to analyze extracts, with mass spectra acquired using techniques like electrospray ionization (ESI) in positive or negative ion mode. nih.govmdpi.com Optimized LC gradients and MS parameters are essential for achieving good separation and sensitive detection of deoxyinositol species. nih.govmdpi.com

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a "soft" ionization technique commonly used in LC-MS and LC-MS/MS. wikipedia.orglibretexts.org ESI produces ions directly from a liquid solution, making it suitable for polar and thermally labile compounds like deoxyinositol. wikipedia.orglibretexts.org In ESI, a high voltage is applied to a liquid flow, creating a spray of charged droplets. wikipedia.orgnih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then analyzed by the mass spectrometer. wikipedia.orgnih.gov

ESI can produce multiply charged ions, which is particularly useful for the analysis of larger molecules, effectively extending the mass range of the mass analyzer. wikipedia.org For smaller molecules like deoxyinositol, ESI typically produces protonated or deprotonated molecular ions, or adduct ions. nih.govnih.gov

While ESI is prevalent, other ionization techniques may also be applicable depending on the specific analytical needs and the nature of the deoxyinositol derivative. However, ESI is often preferred for its ability to handle polar compounds and its compatibility with liquid chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds, including deoxyinositols and their novel derivatives. NMR provides information about the connectivity of atoms and the spatial arrangement of functional groups. nd.edu

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the structural elucidation of deoxyinositol derivatives. acs.orgresearchgate.net Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the assignment of specific protons and carbons within the molecule. acs.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide crucial information for confirming structural assignments and determining relative stereochemistry. nd.eduacs.orghyphadiscovery.com COSY (Correlation Spectroscopy) reveals correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons. nd.eduhyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions between nuclei, which is valuable for determining stereochemistry and conformation. nd.eduacs.orghyphadiscovery.com

NMR spectroscopy has been used to confirm the structure of synthesized deoxyinositol stereoisomers. acs.orgdergipark.org.tr For example, ¹H and ¹³C NMR data, along with HRMS and IR data, were used to characterize synthesized compounds. acs.org Furthermore, NMR-based approaches have been developed for the rapid differentiation and potential quantification of specific deoxyinositols, such as quercitol, in complex matrices like honey, serving as taxonomic markers. capes.gov.brmdpi.comnih.gov

The combination of 1D and 2D NMR techniques is essential for the unambiguous structural elucidation of novel deoxyinositol derivatives isolated from natural sources or synthesized in the laboratory. researchgate.nethyphadiscovery.commdpi.com

Radiochemical and Spectroscopic Assays for Biochemical Studies

Radiochemical techniques are valuable for detecting substances present in minute quantities, often in the picomolar to femtomolar range, exceeding the detection limits of many chemical methods. egyankosh.ac.in These techniques utilize molecules labeled with radioisotopes, acting as tracers to follow the compound's fate and transformations within a system. egyankosh.ac.in In the context of inositol research, including deoxyinositols, radioactive labeling has been fundamental, particularly for studying metabolism and signaling pathways. nih.gov Tritium ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeled inositol tracers are commonly used, taken up by cells and metabolized into various phosphorylated forms. nih.gov Phosphorus-32 ([³²P]) metabolic labeling has also been historically significant in discovering and studying inositol-containing lipids and polyphosphates. nih.gov

A standard procedure for investigating inositol polyphosphate metabolism involves [³H]-inositol labeling coupled with chromatographic separation. mdpi.com After incubating cells with tritiated inositol, soluble polyphosphates are extracted and separated using techniques like strong anion exchange high-performance liquid chromatography (SAX-HPLC). mdpi.com Radioactive detection is then performed, often through manual scintillation counting of individual fractions. mdpi.com This allows for the identification and quantification of different radiolabeled inositol phosphates. While this method was originally reported for inositol polyphosphates, similar radiochemical approaches can be adapted for studying the metabolism and fate of radiolabeled deoxyinositol derivatives.

Spectroscopic methods provide crucial information about the structure and identification of deoxyinositols and their derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the structure of synthesized or isolated deoxyinositol compounds. researchgate.netresearchgate.net Detailed analysis of chemical shifts and coupling constants in NMR spectra allows for the confirmation of the stereochemistry and substitution patterns of these molecules. For instance, ¹H NMR spectra have been used to analyze samples containing myo-inositol and deoxy-inositol, aiding in their identification. wgtn.ac.nz

Mass spectrometry (MS) is another vital spectroscopic technique used in conjunction with separation methods for the analysis of inositol phosphates, including those that may be related to deoxyinositol metabolism or synthesis. LC-MS (Liquid Chromatography-Mass Spectrometry) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) are employed for the identification and characterization of these compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov MS detection has also been applied in isotope ratio mass spectrometry (IRMS) for studying the distribution of inositol phosphates. mdpi.com While inositol phosphates themselves lack strong UV-Vis absorption, making direct UV-Vis spectrophotometry challenging, spectroscopic methods like MS and NMR provide the necessary sensitivity and structural detail for their analysis. mdpi.comresearchgate.net

Studies on related inositol phosphates demonstrate the application of spectroscopic techniques like ³¹P NMR for analyzing phosphorylated inositol species. researchgate.netcopernicus.orggoogle.com.pg This is relevant as deoxyinositols can exist in phosphorylated forms or be involved in pathways with phosphorylated intermediates. Solution ³¹P NMR spectroscopy has been used to identify and quantify various inositol phosphates in complex samples, sometimes in combination with chemical treatments like hypobromite (B1234621) oxidation to simplify the spectra and aid in peak assignment. copernicus.org

Detailed Research Findings and Data Tables

Research on the enzyme D-Glucose 6-Phosphate-L-myo-Inositol 1-Phosphate Cyclase provides an example where both colorimetric and radiochemical methods were used to assay enzyme activity. While a colorimetric assay was suitable for detecting the formation of myo-inositol 1-phosphate, it could not detect deoxyinositol phosphate (B84403) due to the lack of oxidation by periodate. core.ac.uk Therefore, a radiochemical method was employed to test if a deoxy sugar, 2-deoxy-D-glucose 6-phosphate, could act as a substrate for the enzyme. This radiochemical assay involved following the incorporation of radioactivity from D-glucose 6-phosphate into inositol after hydrolysis. core.ac.uk The study found that 2-deoxy-D-glucose 6-phosphate was not a detectable substrate for the enzyme using the radiochemical method. core.ac.uk

Another study investigating anti-leishmanial natural products identified 1-deoxyinositol from Diospyros gracilescens. nih.govd-nb.info The structure of this compound was elucidated using extensive spectroscopic analyses, including 1D and 2D NMR, and HR-ESI-MS. nih.gov While the primary focus of this study was on the biological activity, the successful identification of 1-deoxyinositol highlights the utility of these spectroscopic techniques in isolating and characterizing novel deoxyinositol derivatives from natural sources. nih.govd-nb.info

Although specific quantitative data tables solely focused on radiochemical or spectroscopic assays of deoxyinositol itself were not extensively found within the search results, the application of these methods to related inositol research provides a strong indication of their relevance and utility for deoxyinositol studies. The following table illustrates typical data that might be generated in a radiochemical assay studying enzyme activity where a deoxyinositol might be involved as a substrate or inhibitor, based on the principles described in the search results core.ac.uk:

| Assay Method | Substrate/Inhibitor | Observation | Relevant Technique |

| Radiochemical | D-Glucose 6-Phosphate | Inositol formation detected | Scintillation Counting |

| Colorimetric | D-Glucose 6-Phosphate | Inositol phosphate formation detected | Spectrophotometry |

| Radiochemical | 2-deoxy-D-glucose 6-phosphate | No detectable inositol formation | Scintillation Counting |

Furthermore, spectroscopic data, such as NMR chemical shifts and coupling constants, are routinely generated during the structural characterization of deoxyinositols. While presenting exhaustive raw NMR data here is impractical, a summary of characteristic spectroscopic findings for a hypothetical deoxyinositol derivative might look like this:

| Technique | Analyte | Key Findings |

| ¹H NMR | Deoxyinositol derivative | Characteristic proton signals and coupling patterns indicating ring structure and substitution. |

| ¹³C NMR | Deoxyinositol derivative | Signals corresponding to each carbon atom, confirming the carbon skeleton and functional groups. |

| HR-ESI-MS | Deoxyinositol derivative | Precise molecular weight determination and fragmentation ions aiding in structural confirmation. |

Note: This table is illustrative and represents the types of findings expected from spectroscopic analysis of deoxyinositol derivatives.

The application of ³¹P NMR in inositol phosphate research researchgate.netcopernicus.orggoogle.com.pg suggests its potential for analyzing phosphorylated deoxyinositols, providing data on the number and position of phosphate groups. Data from such studies would typically include chemical shifts for each distinct phosphorus nucleus.

Emerging Research Frontiers and Future Directions in Deoxyinositol Science

Identification of Novel Deoxyinositol Isomers and Their Biological Activities

The structural variations arising from the position of the deoxy group and the stereochemistry of the remaining hydroxyl groups lead to a multitude of deoxyinositol isomers. The identification and characterization of novel deoxyinositol isomers are crucial for discovering new biological activities. For instance, 5-deoxyinositol (quercitol) is a naturally occurring cyclitol found in plants like Quercus sp. and Gymnema sylvestre, as well as in wines aged in oak barrels. wikipedia.org 5-deoxy-myo-inositol (B1204240) is also known as neo-Quercitol. nih.gov

Studies have explored the biological activities of various synthetic and naturally occurring deoxyinositol isomers and their derivatives. For example, D-3-deoxy-substituted myo-inositols have been investigated for their ability to inhibit the phosphatidylinositol cycle and selectively inhibit the growth of transformed cells. google.com These analogs can be taken up by the myo-inositol transporter and incorporated into cellular phosphatidylinositol (PtdIns), leading to the formation of modified PtdIns that can inhibit downstream signaling pathways like the PI 3-kinase pathway. google.com Research has shown that D-3-deoxy-PtdIns inhibits the growth of cancer cells by blocking the activation of Akt and inducing apoptosis. google.com

Another example includes 1-deoxy derivatives of nojirimycin (B1679825) synthesized from myo-inositol. nih.gov Biological assays of these derivatives, particularly those with the unnatural L-gluco configuration, demonstrated inhibitory activity against enzymes like almond beta-D-glucosidase and bovine liver beta-D-galactosidase. nih.gov

The biological activity of deoxyinositol isomers can vary significantly depending on the position of the deoxy group and other modifications. For instance, 5-deoxy-myo-inositol was found not to replace myo-inositol as an essential growth factor for certain mouse fibrosarcoma cells and was not incorporated into their phospholipids (B1166683), suggesting a specific myo-inositol uptake system that excludes this analog. nih.gov

Research also extends to phosphorylated deoxyinositol analogs. D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, an analog of D-myo-inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4], has been synthesized and studied for its biological activity. queens.org This analog showed moderate inhibitory activity against Ins(1,4,5)P3 5-phosphatase and acted as an activator of ICRAC, albeit with lower efficacy and potency compared to the natural ligand. queens.org, nih.gov These findings highlight the crucial role of the 6-hydroxyl group in the physicochemical behavior and biological properties of Ins(1,3,4,5)P4. nih.gov

Here is a table summarizing some deoxyinositol isomers and their reported biological activities:

| Deoxyinositol Isomer / Derivative | Reported Biological Activity | Context / Target |

| 5-Deoxyinositol (Quercitol) | Found in nature (plants, wines) | Natural occurrence |

| D-3-deoxy-substituted myo-inositols | Inhibition of phosphatidylinositol cycle, selective growth inhibition of transformed cells | Cancer cells, PI 3-kinase pathway |

| D-3-deoxy-PtdIns | Inhibition of cancer cell growth, blockage of Akt activation, induction of apoptosis | Cancer cells, PI 3-kinase pathway |

| 1-deoxy nojirimycin derivatives (L-gluco config) | Moderate-to-high inhibitory activity against beta-glucosidase and beta-galactosidase | Enzymes (almond beta-D-glucosidase, bovine liver beta-D-galactosidase) |

| 5-Deoxy-myo-inositol | Not incorporated into phospholipids, not an essential growth factor for certain cell lines | HSDM1C1 mouse fibrosarcoma cells |

| D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate | Moderate inhibitor of Ins(1,4,5)P3 5-phosphatase, activator of ICRAC (lower potency/efficacy) | Ins(1,4,5)P3 signaling pathway, RBL-2H3-M1 cells |

Elucidation of Uncharted Biosynthetic and Metabolic Pathways

Understanding the biosynthetic and metabolic pathways of deoxyinositol compounds is fundamental to exploring their biological roles and developing strategies for their production or manipulation. While the biosynthesis of myo-inositol from D-glucose is well-established, involving enzymes like inositol (B14025) 1-phosphate synthase, the pathways leading to various deoxyinositol isomers are less comprehensively understood. wikipedia.org

The proposed biosynthesis of 5-deoxyinositol, for instance, is thought to involve the conversion of D-glucose to myo-inositol, followed by steps including oxidation by inositol dehydrogenase and dehydration. wikipedia.org

Research into the metabolism of deoxyinositol derivatives is also shedding light on their fate and interactions within cells. For example, studies on D-3-deoxy-3-fluoro-myo-inositol indicated that it is taken up by cells and incorporated into cellular phospholipids, suggesting its involvement as an antimetabolite in phosphatidylinositol signaling pathways. researchgate.net The growth-inhibitory effects of such myo-inositol analogues were found to be antagonized by myo-inositol, further supporting their interaction with inositol metabolic processes. researchgate.net

The study of deoxyinositol metabolism is also relevant in the context of specific organisms, such as mycobacteria, where inositol-containing glycolipids are components of the cell envelope. tocris.com Metabolic probes like 5-azido-5-deoxy-myo-inositol (5-InoAz) have been developed to label and investigate the biosynthesis, transport, and dynamics of these glycolipids in mycobacteria. tocris.com

The non-mevalonate pathway, also known as the MEP/DOXP pathway, is an alternative metabolic route for the biosynthesis of isoprenoid precursors, which are essential molecules in many organisms, including most gram-negative bacteria and mycobacteria. wikipedia.org While primarily associated with isoprenoid synthesis, research into alternative metabolic pathways in microorganisms could potentially uncover novel routes involving deoxy sugars or cyclitols like deoxyinositol derivatives. Mining biosynthetic genes is considered a promising approach for exploring hybrid metabolic pathways for producing natural and unnatural products. researchgate.net

Development of Advanced Chemical Biology Tools and Probes for Deoxyinositol Research

Chemical biology tools and probes are essential for studying the localization, metabolism, and function of deoxyinositol compounds in complex biological systems. These tools can include synthetic analogs, fluorescently labeled derivatives, or clickable probes that allow for their tracking and identification. plos.org, mskcc.org

The development of such tools is driven by the need to overcome limitations in detecting and monitoring these molecules in biological matrices. For example, 5-azido-5-deoxy-myo-inositol (5-InoAz) serves as a metabolic probe that can be incorporated into mycobacterial cell envelope glycolipids. tocris.com This azide-modified deoxyinositol can then be detected using bioorthogonal chemistry, enabling the study of glycolipid biosynthesis and dynamics. tocris.com

Fluorinated inositol and deoxyinositol analogs have also been synthesized as chemical probes. Research into fluorinated inositol derivatives like 3-Deoxy-3-fluoro-D-myo-Inositol is motivated by their potential biological activities and their use as tools to study inositol metabolism and signaling. ontosight.ai, core.ac.uk DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate and DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate are examples of fluorinated deoxyinositol phosphate (B84403) analogs that have been investigated for their ability to mobilize intracellular Ca2+ stores by interacting with the Ins(1,4,5)P3 receptor. core.ac.uk

The development of chemical probes involves careful design and synthesis to ensure specificity and appropriate biological activity. mdpi.com These probes can be used to perturb cellular processes, identify molecular targets, and elucidate mechanisms of action. plos.org, nih.gov, mdpi.com The Chemical Probes Portal is a resource that provides expert reviews and evaluations of chemical tools for biological research, highlighting the importance of well-characterized probes. chemicalprobes.org

Advanced synthetic methodologies are crucial for generating structurally diverse deoxyinositol derivatives and probes. mdpi.com Techniques such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and multicomponent reactions are employed to efficiently assemble complex molecules for biological evaluation. ijrpr.com

Deeper Mechanistic Understanding of Deoxyinositol-Mediated Cellular Regulation

Understanding how deoxyinositol compounds exert their biological effects at a mechanistic level is a key area of ongoing research. This involves investigating their interactions with enzymes, receptors, and other cellular components, as well as their influence on signaling pathways and cellular processes.

As discussed earlier, D-3-deoxy-substituted myo-inositols interfere with the phosphatidylinositol cycle and inhibit PI 3-kinase signaling, leading to growth inhibition and apoptosis in cancer cells. google.com This demonstrates a direct mechanistic link between the deoxyinositol analog, phospholipid metabolism, and cell fate.

Phosphorylated deoxyinositol analogs, such as D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, provide insights into the structural requirements for the activity of inositol polyphosphates in cellular signaling. queens.org, nih.gov The observed differences in the biological activity and conformational properties of this analog compared to Ins(1,3,4,5)P4 highlight the importance of specific hydroxyl groups for interactions with metabolic enzymes and receptors. nih.gov

Research on the interaction of deoxyinositol derivatives with specific enzymes, such as inositol 1,4,5-trisphosphate kinase (IP3K), is revealing the potential for substrate promiscuity and active site plasticity in these enzymes. nih.gov Using a chemical biology approach, studies have shown that IP3K can phosphorylate structurally modified ligands, including carbohydrate-based substrates, at unexpected positions, leading to atypical products. nih.gov This research contributes to a deeper understanding of the enzymatic processing of inositol polyphosphates and analogs.

The role of deoxyinositol derivatives in modulating calcium signaling is another important area of mechanistic study. Fluorinated deoxyinositol 1,4,5-trisphosphate analogs, for example, have been shown to act as agonists of the Ins(1,4,5)P3 receptor, triggering intracellular Ca2+ release. core.ac.uk Comparing the activity of these analogs with Ins(1,4,5)P3 provides insights into the structural features of inositol phosphates that are critical for receptor binding and activation. core.ac.uk

The diverse biological activities observed for different deoxyinositol isomers and derivatives underscore the complexity of their interactions within cellular networks. Future research will likely continue to employ a combination of chemical synthesis, biological assays, and advanced analytical techniques to unravel the intricate mechanisms by which these compounds influence cellular regulation.

Q & A

Q. How can researchers ensure ethical transparency when reporting negative or inconclusive results in Desoxy-inositol studies?

- Methodological Answer : Adhere to FAIR data principles by depositing raw data in public repositories (e.g., Metabolomics Workbench). Use preprint platforms to share preliminary findings and invite peer feedback. Clearly document experimental limitations (e.g., batch effects, sample size) in supplementary materials .

Q. What steps mitigate reproducibility issues in cross-disciplinary Desoxy-inositol research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.